

Unveiling the Isotopic Signature: A Technical Guide to 4-Methylpentanoic Acid-D12

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Compound of Interest		
Compound Name:	4-Methylpentanoic acid-D12	
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This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the molecular properties and analysis of deuterated 4-Methylpentanoic acid. This document provides a comprehensive overview of the molecular weight of **4-Methylpentanoic acid-D12**, alongside a detailed, hypothetical experimental protocol for its determination.

Core Data Summary

The introduction of deuterium in place of hydrogen atoms significantly alters the molecular weight of 4-Methylpentanoic acid. This isotopic substitution is a powerful tool in various research applications, including metabolic studies and pharmacokinetic analyses. The key quantitative data for both the standard and the fully deuterated form of 4-Methylpentanoic acid are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)
4-Methylpentanoic acid	C ₆ H ₁₂ O ₂	116.16[1]
4-Methylpentanoic acid-D12	C ₆ D ₁₂ O ₂	128.29

Note: The molecular weight for the deuterated compound was calculated using the atomic weights of Carbon (12.011 u), Oxygen (15.999 u), and Deuterium (2.014 u).



Hypothetical Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

This section outlines a standard methodology for the precise determination of the molecular weight of **4-Methylpentanoic acid-D12** utilizing High-Resolution Mass Spectrometry (HRMS).

Objective: To experimentally verify the molecular weight of **4-Methylpentanoic acid-D12**.

Materials and Methods:

- · Sample Preparation:
 - A 1 mg/mL stock solution of **4-Methylpentanoic acid-D12** is prepared in methanol.
 - A serial dilution is performed to obtain a final concentration of 1 μg/mL.
- Instrumentation:
 - A high-resolution mass spectrometer (e.g., an Orbitrap or TOF mass analyzer) coupled with an electrospray ionization (ESI) source is used.
 - The ESI source is operated in negative ion mode to facilitate the deprotonation of the carboxylic acid group.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Negative
 - Capillary Voltage: 3.5 kV
 - Sheath Gas Flow Rate: 40 arbitrary units
 - Auxiliary Gas Flow Rate: 10 arbitrary units
 - Scan Range (m/z): 50 500
 - Resolution: 100,000 FWHM



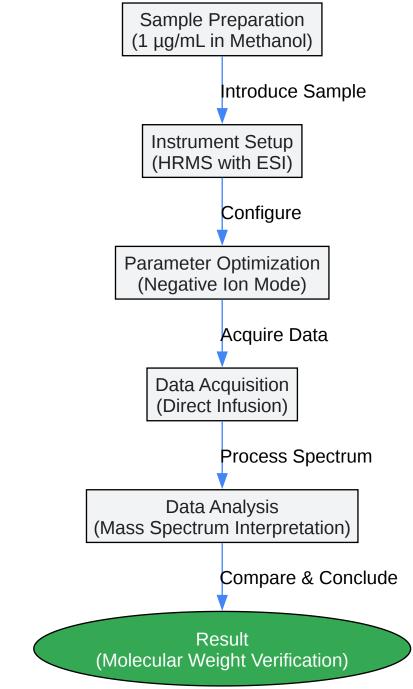
- Data Acquisition and Analysis:
 - The instrument is calibrated using a standard calibration mixture prior to sample analysis.
 - The sample is introduced into the mass spectrometer via direct infusion.
 - The resulting mass spectrum is analyzed to identify the deprotonated molecular ion peak [M-H]⁻.
 - The theoretical exact mass of the [M-H]⁻ ion of **4-Methylpentanoic acid-D12** is calculated and compared to the experimentally observed mass.

Visualizing the Workflow

The logical flow of the experimental protocol for determining the molecular weight of **4-Methylpentanoic acid-D12** is depicted in the following diagram.



Experimental Workflow for Molecular Weight Determination



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Experimental Workflow

This comprehensive guide provides the essential data and a robust, albeit hypothetical, procedural framework for professionals engaged in the study and application of isotopically



labeled compounds. The provided information is intended to facilitate further research and development in this critical area of science.

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References

- 1. 4-Methylpentanoic acid | TargetMol [targetmol.com]
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